3-Chloropropyl 4-(piperidinomethyl)phenyl ether

描述

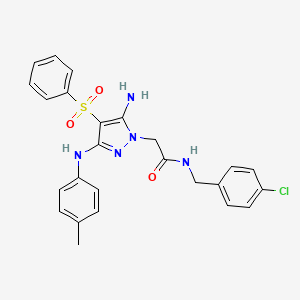

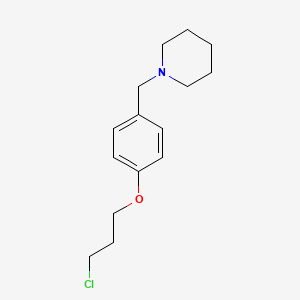

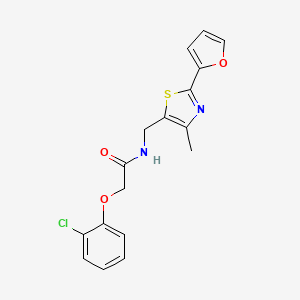

3-Chloropropyl 4-(piperidinomethyl)phenyl ether is a chemical compound with the following structural formula: . It belongs to the class of ethers and contains a chlorine atom, a piperidine ring, and a phenyl group.

Synthesis Analysis

The most commonly employed method for synthesizing ethers is the Williamson ether synthesis . In this process, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S<sub>N</sub>2 reaction . The alkoxide ion is typically generated by reacting an alcohol with a strong base such as sodium hydride (NaH) . However, a variation of this synthesis involves using silver oxide (Ag<sub>2</sub>O) as a mild base, eliminating the need for preforming the metal alkoxide intermediate. This method is particularly effective for compounds like 3-Chloropropyl 4-(piperidinomethyl)phenyl ether 1.

Molecular Structure Analysis

The molecular structure of 3-Chloropropyl 4-(piperidinomethyl)phenyl ether consists of the following components:

- A chlorine atom attached to a propyl group (3-carbon chain).

- A piperidine ring (a six-membered nitrogen-containing ring).

- A phenyl group (benzene ring) with a piperidinomethyl substituent.

Chemical Reactions Analysis

3-Chloropropyl 4-(piperidinomethyl)phenyl ether can participate in various chemical reactions, including:

- Ether cleavage : Under acidic conditions, it can undergo cleavage to yield the corresponding alcohol and alkyl halide.

- Substitution reactions : It can react with nucleophiles (such as alkoxides) to form new ethers or undergo S<sub>N</sub>2 reactions with primary alkyl halides.

- Arylation reactions : The phenyl group can participate in electrophilic aromatic substitution reactions.

Physical And Chemical Properties Analysis

- Physical State : 3-Chloropropyl 4-(piperidinomethyl)phenyl ether is likely a colorless liquid.

- Melting Point : The melting point is approximately unknown .

- Boiling Point : The boiling point is approximately unknown .

- Solubility : It is likely soluble in organic solvents like diethyl ether and dichloromethane .

安全和危害

- Toxicity : As with many organic compounds, caution should be exercised due to potential toxicity. Consult safety data sheets for specific details.

- Handling Precautions : Use appropriate protective equipment (gloves, goggles, etc.) when handling this compound.

- Environmental Impact : Dispose of it properly according to local regulations.

未来方向

Further research is needed to explore the following aspects:

- Biological Activity : Investigate any potential pharmacological effects.

- Applications : Explore its use in organic synthesis or material science.

- Structural Modifications : Design derivatives with improved properties.

属性

IUPAC Name |

1-[[4-(3-chloropropoxy)phenyl]methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO/c16-9-4-12-18-15-7-5-14(6-8-15)13-17-10-2-1-3-11-17/h5-8H,1-4,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCVHEWMUKQJFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)OCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(3-Chloropropoxy)phenyl]methyl}piperidine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912367.png)

![Methyl 3-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]thiophene-2-carboxylate](/img/structure/B2912369.png)

![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912375.png)

![1-[4-(4-{3-[(4-Chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2912376.png)

![2-[(1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2912377.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2912378.png)

![2-Chloro-N-[(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2912384.png)